molecular formula C12H14N2O4S B8048891 4-Aminodiphenylamine sulfate

4-Aminodiphenylamine sulfate

Cat. No. B8048891
M. Wt: 282.32 g/mol
InChI Key: UVVQMPVXSOIGRJ-UHFFFAOYSA-N
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Description

4-Aminodiphenylamine sulfate is a useful research compound. Its molecular formula is C12H14N2O4S and its molecular weight is 282.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Aminodiphenylamine sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminodiphenylamine sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrochemical Synthesis Applications : 4-Aminodiphenylamine can be used in electrochemical synthesis. Salahifar and Nematollahi (2015) demonstrated an environmentally friendly electrochemical approach for synthesizing 4-amino-3-(phenyl sulfonyl)diphenylamine derivatives, highlighting its use in green chemistry (Salahifar & Nematollahi, 2015).

  • Formation of Nanocomposites : Thanjam et al. (2013) studied the reaction between copper sulfate and 4-aminodiphenylamine, leading to the formation of poly(4-aminodiphenylamine)/copper nanoparticle composites. This application is significant in nanotechnology and materials science (Thanjam et al., 2013).

  • Chemical Oxidative Polymerization : Ćirić-Marjanović et al. (2008) explored the oxidation of 4-aminodiphenylamine and its use in the production of semiconducting oligomers. This is relevant for the development of conducting polymers and materials (Ćirić-Marjanović et al., 2008).

  • Synthesis Methodologies : Lu Kang-le (2005) focused on the synthesis of 4-aminodiphenylamine by substituting a complex Ni catalyst, providing insights into more efficient and potentially less expensive production methods (Lu Kang-le, 2005).

  • Electrochemical Oxidation Mechanism Studies : Saber et al. (1972) investigated the electrochemical oxidation of 4-aminodiphenylamine, contributing to the understanding of its chemical behavior in electrochemical applications (Saber et al., 1972).

  • Catalytic Hydrogenation : Li Fu-gang (2008) examined the preparation of 4-aminodiphenylamine through liquid catalytic hydrogenation, which is crucial for optimizing industrial production processes (Li Fu-gang, 2008).

properties

IUPAC Name

4-N-phenylbenzene-1,4-diamine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.H2O4S/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;1-5(2,3)4/h1-9,14H,13H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVQMPVXSOIGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminodiphenylamine sulfate

CAS RN

4698-29-7
Record name 1,4-Benzenediamine, N1-phenyl-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4698-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, N1-phenyl-, sulfate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(N-phenylbenzene-p-diamine) sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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